molecular formula C11H11N3O6 B8700603 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid CAS No. 49755-98-8

3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid

Cat. No. B8700603
CAS RN: 49755-98-8
M. Wt: 281.22 g/mol
InChI Key: UIOBXDKWRKEHET-UHFFFAOYSA-N
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Patent
US04032567

Procedure details

443.0 g. (1.5 moles) of N-(3-methoxycarbonyl-5-nitrobenzoyl)-glycine methylamide in 5.5 l. of dioxane is agitated for 2 hours at room temperature with the addition of 3.3 l. of 0.5 N sodium hydroxide solution. Thereafter, 400 ml. of water is added to the reaction mixture, the dioxane is distilled off under vacuum, and the acid is precipitated with concentrated hydrochloric acid, vacuum-filtered, washed free of salt with water, and dried under vacuum at 70° C.
Name
N-(3-methoxycarbonyl-5-nitrobenzoyl)-glycine methylamide
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:21])[CH2:4][NH:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([C:16]([O:18]C)=[O:17])[CH:8]=1.O1CCOCC1.[OH-].[Na+]>O>[CH3:1][NH:2][C:3](=[O:21])[CH2:4][NH:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([C:16]([OH:18])=[O:17])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
N-(3-methoxycarbonyl-5-nitrobenzoyl)-glycine methylamide
Quantity
1.5 mol
Type
reactant
Smiles
CNC(CNC(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the dioxane is distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
the acid is precipitated with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
vacuum-filtered
WASH
Type
WASH
Details
washed free of salt with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Name
Type
Smiles
CNC(CNC(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.